Cas no 89731-99-7 (1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl-)

1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl- structure
89731-99-7 structure
Product Name:1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl-
CAS No:89731-99-7
MF:C11H15N3O
MW:205.256302118301
MDL:MFCD21809482
CID:591111
PubChem ID:19424674
Update Time:2025-09-23

1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl-
    • 5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide
    • A1-14227
    • 5-Amino-N,N-dimethylindoline-1-carboxamide
    • 89731-99-7
    • 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
    • AKOS017705677
    • DTXSID30598708
    • SCHEMBL7749897
    • CS-0459336
    • MDL: MFCD21809482
    • Inchi: 1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3
    • InChI Key: UUNXEKKBPSVUQE-UHFFFAOYSA-N
    • SMILES: O=C(N(C)C)N1C2C=CC(=CC=2CC1)N

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.6Ų

1H-Indole-1-carboxamide, 5-amino-2,3-dihydro-N,N-dimethyl- Pricemore >>

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